
3-Amino-1,2-oxaborepan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1,2-oxaborepan-2-ol hydrochloride: is a chemical compound with the molecular formula C5H13BClNO2 . It is a boron-containing heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,2-oxaborepan-2-ol hydrochloride typically involves the reaction of appropriate boron-containing precursors with amino alcohols under controlled conditions. The reaction conditions often include the use of inert atmospheres and specific temperature ranges to ensure the stability of the compound .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-1,2-oxaborepan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing amines.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include boronic acids, boron-containing amines, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
3-Amino-1,2-oxaborepan-2-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of 3-Amino-1,2-oxaborepan-2-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target and the context of the application .
Comparación Con Compuestos Similares
- 3-Amino-1,2-oxaborepan-2-ol
- 2-Amino-1,2-oxaborepan-2-ol
- 3-Amino-1,2-oxaborepan-2-one
Comparison: 3-Amino-1,2-oxaborepan-2-ol hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its non-salt counterparts. This makes it more suitable for certain applications, such as in aqueous environments and biological systems .
Propiedades
Fórmula molecular |
C5H13BClNO2 |
|---|---|
Peso molecular |
165.43 g/mol |
Nombre IUPAC |
2-hydroxyoxaborepan-3-amine;hydrochloride |
InChI |
InChI=1S/C5H12BNO2.ClH/c7-5-3-1-2-4-9-6(5)8;/h5,8H,1-4,7H2;1H |
Clave InChI |
RUHBKMPONFCYAE-UHFFFAOYSA-N |
SMILES canónico |
B1(C(CCCCO1)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


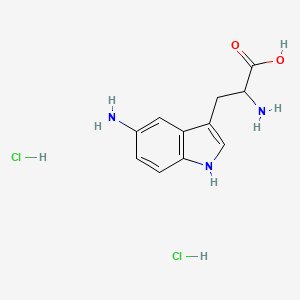
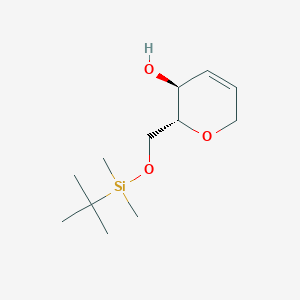
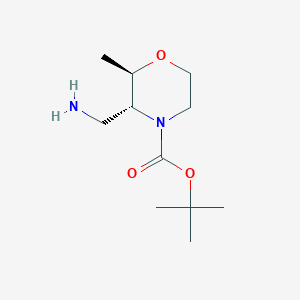

![5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B12929862.png)
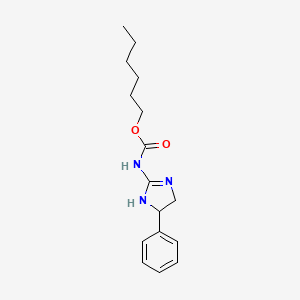


![N-[3-(Methylsulfanyl)propyl]guanosine 5'-(dihydrogen phosphate)](/img/structure/B12929876.png)
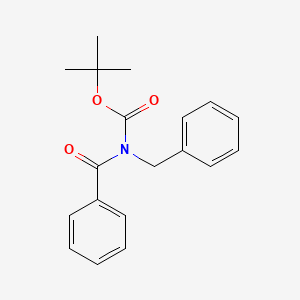
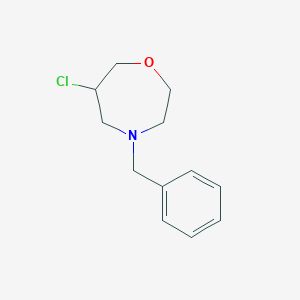
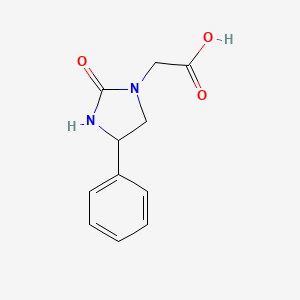
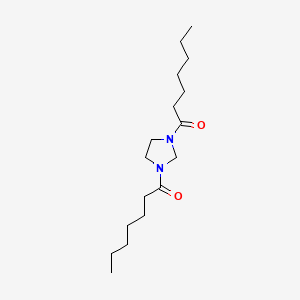
![6,6'-Dibromo-1,1'-bis(4-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12929917.png)
